piperine -

piperine

Catalog Number: EVT-7989502
CAS Number:
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piperidine, 1-(5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)- is a natural product found in Piper retrofractum, Piper nigrum, and other organisms with data available.
Source and Classification

Piperine is primarily extracted from the fruits of the black pepper plant, which is native to South India but cultivated globally. The compound is classified under alkaloids due to its nitrogen-containing structure. Its systematic name is (2E)-N-(piperidin-1-yl) hex-2-enamide, with the molecular formula C17H19N3O3C_{17}H_{19}N_{3}O_{3} and a molar mass of 284.35 g/mol.

Synthesis Analysis

The synthesis of piperine can be accomplished through various methods, including extraction from natural sources and synthetic routes.

Extraction Method

One common method involves grinding black pepper fruits to obtain a powder, which is then subjected to extraction with ethanol. The process typically includes:

  1. Grinding: The dried fruits are ground to a fine powder.
  2. Ethanol Extraction: The powder is immersed in 95% ethanol and refluxed at 80°C for several hours.
  3. Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield piperine.

Synthetic Methods

There are several synthetic approaches to piperine production:

  1. Bromination of Piperonyl Cyclonene: This involves reacting piperonyl cyclonene with bromine in a controlled temperature environment to produce bromo derivatives, which are further processed into piperine.
  2. Condensation Reactions: Piperic acid can be converted into piperine through condensation with piperidine using reagents like oxalyl chloride in dry benzene .

The synthesis typically requires careful control of reaction conditions, such as temperature and time, to maximize yield and purity.

Molecular Structure Analysis

Piperine's molecular structure features a piperidine ring connected to an alkene chain, which is crucial for its biological activity.

  • Molecular Formula: C17H19N3O3C_{17}H_{19}N_{3}O_{3}
  • Molecular Weight: 284.35 g/mol
  • Structural Characteristics:
    • The compound contains a piperidine ring (a six-membered ring with one nitrogen atom).
    • It has an unsaturated side chain that contributes to its reactivity and interaction with biological targets.

The three-dimensional conformation of piperine allows it to interact effectively with various receptors in the body, enhancing its pharmacological effects.

Chemical Reactions Analysis

Piperine undergoes several chemical reactions that can modify its structure and enhance its bioactivity:

  1. Hydrolysis: Piperine can be hydrolyzed to form piperic acid, which retains some biological activities.
  2. Acylation Reactions: Piperic acid can be converted into various derivatives through acylation with different acyl chlorides .
  3. Condensation Reactions: Piperine can also react with amino acids or other nucleophiles to form conjugates that may exhibit enhanced therapeutic effects .

These reactions are often performed under controlled conditions using solvents like dichloromethane or methanol at specific temperatures to optimize yields.

Mechanism of Action

The mechanism of action of piperine involves multiple pathways:

  • Bioavailability Enhancement: Piperine has been shown to enhance the bioavailability of various drugs by inhibiting drug-metabolizing enzymes such as cytochrome P450 enzymes, thus increasing the absorption of co-administered compounds.
  • Anti-inflammatory Effects: Piperine modulates inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB) signaling, leading to decreased production of pro-inflammatory cytokines.
  • Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant defenses .

Research indicates that these mechanisms contribute significantly to the therapeutic potential of piperine in various health conditions.

Physical and Chemical Properties Analysis

Piperine possesses distinct physical and chemical properties:

  • Appearance: It is a pale yellow crystalline solid.
  • Solubility: Piperine is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.
  • Melting Point: The melting point ranges from 128°C to 130°C.
  • Boiling Point: Approximately 310°C at atmospheric pressure.

These properties influence its application in pharmaceuticals and food industries.

Applications

Piperine has diverse applications across various fields:

  1. Pharmaceuticals: Due to its ability to enhance the bioavailability of drugs, it is often used as an adjuvant in formulations containing active pharmaceutical ingredients.
  2. Nutraceuticals: Piperine's health benefits make it a popular ingredient in dietary supplements aimed at improving digestion and metabolic health.
  3. Food Industry: As a natural flavor enhancer, it is widely used in culinary applications.
  4. Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative stress on the skin .
Biosynthesis and Metabolic Pathways of Piperine in *Piper* Species

Enzymatic Mechanisms of Piperine Synthase (PipBAHD1/2) Activity

Piperine synthase (PipBAHD2), a member of the BAHD acyltransferase superfamily, catalyzes the definitive amide bond formation in piperine biosynthesis. This enzyme utilizes piperoyl-coenzyme A (piperoyl-CoA) and piperidine as substrates to generate piperine, the principal pungent alkaloid of black pepper (Piper nigrum L.) [1] [3]. The reaction follows a CoA-dependent transferase mechanism without requiring additional cofactors, with optimal activity observed at pH 8.0 [3].

Molecular characterization reveals PipBAHD2 as a 51-kDa protein (461 amino acids) that shares structural motifs with other plant BAHD acyltransferases, including the conserved HXXXD catalytic motif critical for acyltransferase activity [1]. Heterologous expression in E. coli confirmed that recombinant PipBAHD2 specifically produces piperine, while the closely related PipBAHD1 (97% sequence similarity) exhibits broader substrate promiscuity, accepting diverse aliphatic and aromatic amine acceptors to form various piperamides [1] [3]. This functional divergence is attributed to subtle variations in their active site architectures.

Transcript profiling demonstrates preferential expression of PipBAHD2 in immature pepper fruits (40-60 days post-anthesis), correlating with peak piperine accumulation. Minimal expression occurs in leaves or flowering spadices, establishing its fruit-specific role in piperamide biosynthesis [3]. The enzyme's catalytic efficiency (kcat/Km) for piperoyl-CoA is 2.7-fold higher than for acetyl-CoA, underscoring its adaptation to piperine production [1].

Table 1: Functional Characterization of Piperine Synthase Isoforms in Piper nigrum

EnzymeMolecular MassPrimary SubstratesCatalytic ProductExpression Peak
PipBAHD251 kDaPiperoyl-CoA + PiperidinePiperine40-60 days post-anthesis (fruits)
PipBAHD151 kDaDiverse CoA-esters + Aliphatic/Aromatic aminesMultiple piperamides40-60 days post-anthesis (fruits)

Role of CYP719A37 in Feruperic Acid Conversion

The formation of piperine's characteristic methylenedioxy bridge is mediated by the cytochrome P450 monooxygenase CYP719A37, identified through fruit-specific transcriptome analysis [2] [8]. This enzyme catalyzes the oxidative cyclization of feruperic acid (5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoic acid) to piperic acid, incorporating the methylenedioxy group between the 3ʹ- and 4ʹ- positions of the phenylpropanoid moiety [8].

Functional expression in Saccharomyces cerevisiae established CYP719A37's stringent substrate specificity: it accepts feruperic acid (apparent Km = 8.3 µM) but rejects structurally related precursors like ferulic acid or feruperine (the amide conjugate of feruperic acid) [2]. This confirms that methylenedioxy bridge formation occurs before amide bond assembly in the piperine pathway. The enzyme requires electron transfer from a native NADPH-cytochrome P450 reductase (PnCPR) for activity [8].

Phylogenetic analysis classifies CYP719A37 within the CYP719A subclade, which typically catalyzes methylenedioxy bridge formation in benzylisoquinoline alkaloid biosynthesis. However, CYP719A37 shares <40% amino acid identity with these enzymes, indicating convergent evolution of this function in piperine biosynthesis [8]. Its transcripts are most abundant in immature fruits during active piperine accumulation, consistent with a dedicated role in piperamide production [8].

Table 2: Biochemical Properties of CYP719A37 in Piperine Biosynthesis

PropertySpecificationBiological Significance
Catalytic ReactionMethylenedioxy bridge formation in feruperic acidGenerates the vanilloid core of piperine
Substrate SpecificityFeruperic acid (accepted); Ferulic acid, Feruperine (rejected)Determines metabolic timing of cyclization
Kinetic Parameter (Km)8.3 µM for feruperic acidHigh substrate affinity
Phylogenetic CladeCYP719A37 within CYP71 clanDivergent evolution from alkaloid-specific CYP719s
Expression PatternFruit-specific (peaks at 40-60 days post-anthesis)Spatially and temporally regulated

Evolutionary Conservation of Piperamide Biosynthesis Across Piperaceae

The biosynthetic machinery for piperamides exhibits deep evolutionary conservation across the Piperaceae family, evidenced by comparative genomics and plastome phylogenetics. The BAHD acyltransferase family, including piperine synthase orthologs, has undergone lineage-specific expansions in Piper species. Plastome analyses of 15 Piper species reveal conserved gene content but structural rearrangements in junction regions, reflecting dynamic genome evolution [4]. Despite this structural plasticity, key piperamide-biosynthetic genes remain conserved.

Homologs of PipBAHD2 occur in multiple economically significant Piper species, including P. longum (long pepper) and P. methysticum (kava). These enzymes share >85% amino acid sequence identity with P. nigrum PipBAHD2, suggesting conserved catalytic functions [1] [4]. Similarly, CYP719 enzymes capable of methylenedioxy bridge formation occur in P. methysticum (CYP719A26, involved in kavalactone biosynthesis) and other Piper species, indicating repeated recruitment of this P450 subfamily for specialized metabolism [8].

Phylogenetic diversity assessments of Colombian Piper species reveal that piperamide production correlates with evolutionary lineage rather than geographic distribution [7]. This implies that the biosynthetic pathway emerged early in Piper radiation. The conservation extends beyond Piper to the family level, as evidenced by piperamide production in Peperomia species (e.g., P. pellucida), though their biosynthetic enzymes remain uncharacterized [4].

Table 3: Evolutionary Conservation of Piperamide Biosynthetic Genes in Piperaceae

SpeciesBAHD Homolog IdentityCYP719 HomologKey Metabolites
Piper nigrumPipBAHD1 (100%), PipBAHD2 (100%)CYP719A37Piperine, Piperamide
Piper longum>90%Putative CYP719APiperlongumine
Piper methysticum88%CYP719A26Kavalactones
Peperomia spp.UncharacterizedUncharacterizedPellucidine A

Molecular phylogenies of nuclear ribosomal ITS sequences demonstrate that piperamide-producing species cluster in distinct clades, with the highest biosynthetic gene expression observed in species from the Chocó biodiversity hotspot (e.g., P. bogotense, P. sancti-felicis) [7]. This phylogenetic framework confirms that the piperine biosynthetic pathway represents an evolutionarily conserved chemical defense mechanism that arose before the geographic divergence of major Piper lineages.

Properties

Product Name

piperine

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

MXXWOMGUGJBKIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

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